Furan maleic anhydride
Description
Structure
2D Structure
Properties
CAS No. |
27026-41-1 |
|---|---|
Molecular Formula |
C8H6O4 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
furan;furan-2,5-dione |
InChI |
InChI=1S/C4H2O3.C4H4O/c5-3-1-2-4(6)7-3;1-2-4-5-3-1/h1-2H;1-4H |
InChI Key |
OJPKJQZNBZUNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1.C1=CC(=O)OC1=O |
Origin of Product |
United States |
Synthesis and Formation of Furan Maleic Anhydride Adducts
Diels-Alder Cycloaddition Pathways
The synthesis of the furan-maleic anhydride (B1165640) adduct has been explored under various conditions, ranging from traditional organic solvents to more environmentally friendly methodologies.
Solvent-Free Conditions: Excellent yields of the adduct have been achieved under solvent-free conditions (SFC). For instance, reacting furan (B31954) and maleic anhydride at room temperature without any solvent yielded 96% of the exo adduct after four hours. rsc.orgrsc.orgresearchgate.netsemanticscholar.orgcatalysisclubphilly.org This approach is noted for being resistant to thermal runaway due to the reaction's reversibility and exothermicity. rsc.orgresearchgate.netsemanticscholar.orgcatalysisclubphilly.org Solventless synthesis has also been highlighted as a "greener" method that enabled the first isolation and structural determination of the solid form of the elusive endo-isomer. digitellinc.com
Supercritical Carbon Dioxide (sc-CO₂): Supercritical CO₂ has been demonstrated as an effective and environmentally benign medium for this reaction. Studies show that sc-CO₂ can facilitate a rate enhancement compared to conventional organic solvents. rsc.orgrsc.org For the related reaction between furfuryl alcohol and maleic anhydride, the process was 10 times faster in sc-CO₂ at 69 bar and 35 °C than in diethyl ether. rsc.orgrsc.org The reaction kinetics and product yields are influenced by the fluid density of the sc-CO₂. rsc.org
The table below summarizes findings from various reaction methodologies.
| Methodology | Reactants | Temperature | Pressure | Reaction Time | Yield/Selectivity | Reference |
| Solvent-Free (SFC) | Furan and Maleic Anhydride | Room Temperature | N/A | 4 hours | 96% exo adduct | rsc.orgresearchgate.net |
| Supercritical CO₂ | Furfuryl Alcohol and Maleic Anhydride | 35 °C | 69 bar | N/A | 10x faster than in diethyl ether | rsc.orgrsc.org |
| Aqueous Medium | Furan and Maleic Acid | Room Temperature | N/A | 2-3 hours | Product formed and recrystallized | researchgate.net |
The reactivity and selectivity of the Diels-Alder reaction are significantly influenced by the electronic nature of substituents on both the furan and maleic anhydride.
Computational studies have explored these effects in detail. rsc.orgresearchgate.net Generally, electron-donating groups on the furan ring increase the reaction rate, while electron-withdrawing groups decrease it. rsc.orgresearchgate.net This aligns with the Frontier Molecular Orbital (FMO) theory, where electron-donating groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a stronger interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. researchgate.net
Specific research on boron-substituted furans found that a trifluoroborate group at the C-3 position is highly activating, allowing the reaction to proceed efficiently at room temperature to yield the exo cycloadduct exclusively. acs.orgresearchgate.net In contrast, furan is generally less reactive and less endo-selective than cyclopentadiene (B3395910) in its reaction with maleic anhydride. rsc.org The presence of substituents can successfully modify both the reactivity and the selectivity of the reaction. rsc.orgresearchgate.net For instance, furan derivatives with methoxy, methyl, or formyl groups at the 2- or 3-positions show significantly different reactivities. researchgate.net
The table below outlines the impact of various substituents on furan's reactivity.
| Substituent on Furan | Position | Effect on Reactivity | Resulting Product Selectivity | Reference |
| Trifluoroborate | C-3 | Highly activating | Exclusive exo adduct | acs.org |
| Electron-donating groups (e.g., methoxy, methyl) | 2- or 3- | Increase reactivity | Influences exergonicity of the reaction | researchgate.net |
| Electron-withdrawing groups (e.g., formyl) | 2- or 3- | Decrease reactivity | Reduces exergonicity of the reaction | researchgate.net |
Green chemistry principles have been increasingly applied to the synthesis of the furan-maleic anhydride adduct, focusing on renewable resources and environmentally safe processes. rsc.org
A significant green aspect of this reaction is the potential to source both reactants from biomass. rsc.org Furan can be produced industrially by the decarbonylation of furfural (B47365), which is derived from lignocellulosic biomass like agricultural waste. rsc.orgresearchgate.net Maleic anhydride can also be obtained renewably through the oxidation of furfural or 5-hydroxymethylfurfural. rsc.orgrsc.org This creates a pathway to produce valuable chemicals, such as phthalic anhydride (which can be synthesized from the furan-maleic anhydride adduct), entirely from renewable feedstocks. rsc.orgrsc.orgsemanticscholar.orgcatalysisclubphilly.orgacs.org
The use of environmentally friendly reaction media is a cornerstone of green synthesis. As previously discussed, solvent-free conditions and supercritical CO₂ are prime examples of such media for the furan-maleic anhydride cycloaddition. rsc.orgrsc.orgrsc.org Performing the reaction in an aqueous medium is another green approach that has been successfully demonstrated. researchgate.net
In terms of catalysis, research has shown that acid resin catalysts can be highly effective in the subsequent conversion of the Diels-Alder adduct to phthalic anhydride, achieving yields up to 99.0 mol %. acs.org The use of solid acid catalysts like K-10 montmorillonite, sometimes doped with Zn(II) and combined with microwave irradiation, can accelerate the cycloaddition itself under solvent-free conditions. chempedia.info
Green Chemistry Approaches in Adduct Synthesis
Adduct Stereochemistry and Isomer Formation
The Diels-Alder reaction between furan and maleic anhydride is stereospecific and can lead to two primary diastereomeric products: the endo and exo adducts. zbaqchem.com The stereochemical outcome is a classic example of kinetic versus thermodynamic control.
The endo adduct is generally considered the kinetically favored product due to secondary orbital interactions in the transition state. However, in the case of the furan and maleic anhydride reaction, the exo adduct is thermodynamically more stable and is typically the major or exclusive product isolated under standard conditions. chempedia.infonih.govresearchgate.net The low thermodynamic stability of the furan [4 + 2] adducts allows for a retro-Diels-Alder reaction to occur, which enables the system to equilibrate to the more stable exo isomer over time. nih.govresearchgate.net
Experimental and theoretical studies have confirmed this behavior. While there is a very small kinetic preference for the initial formation of the endo stereoisomer, the faster reversal of the endo-isomer to the reactants allows the more stable exo-isomer to predominate. researchgate.netnih.govresearchgate.net A recent study successfully isolated and characterized the solid form of the typically elusive endo-isomer through a solvent-free synthesis, providing valuable experimental insight into the relative stabilities of the two forms. digitellinc.com
Experimental rate constants determined at 300 K further illustrate the subtle differences in isomer formation.
| Reaction | Rate Constant (k) (mol⁻¹ l s⁻¹) | Isomer | Reference |
| Furan + Maleic Anhydride | (1.75 +/- 0.48) x 10⁻⁵ | endo | nih.govresearchgate.net |
| Furan + Maleic Anhydride | (3.10 +/- 0.55) x 10⁻⁵ | exo | nih.govresearchgate.net |
Formation of Endo and Exo Isomers
The cycloaddition of furan and maleic anhydride can result in two diastereomeric products: the endo and exo isomers. chemconnections.org These isomers differ in the relative orientation of the anhydride ring with respect to the oxygen bridge of the furan ring. In the endo adduct, the anhydride group is oriented syn (on the same side) to the oxygen bridge. In the exo adduct, the anhydride group is oriented anti (on the opposite side) to the oxygen bridge.
The formation of the endo adduct is often rationalized by the "Alder endo rule," which suggests that the transition state leading to the endo product is stabilized by secondary orbital interactions between the p-orbitals of the dienophile's electron-withdrawing groups (the carbonyls in maleic anhydride) and the developing pi-bond of the diene (furan). chemconnections.org Despite being the kinetically preferred product, the endo isomer has proven difficult to isolate in a solid form, having been observed primarily as a short-lived intermediate. digitellinc.com However, recent developments in solvent-free synthesis have enabled the isolation and crystallographic characterization of the solid endo-isomer. digitellinc.com
Factors Governing Stereoselectivity: Kinetic vs. Thermodynamic Control
The stereoselectivity of the Diels-Alder reaction between furan and maleic anhydride is a textbook case of competing kinetic and thermodynamic control. stackexchange.com The endo adduct is the kinetically favored product, meaning it is formed faster, while the exo adduct is the thermodynamically favored product, meaning it is more stable. stackexchange.combrainly.com
The reaction is reversible, which is a crucial factor in determining the final product distribution. stackexchange.com The low thermodynamic stability of the furan-maleic anhydride adducts allows for a retro-Diels-Alder reaction to occur, especially for the less stable endo isomer. nih.govresearchgate.net This equilibrium allows the initially formed kinetic product to revert to the starting materials, which can then recombine to form the more stable thermodynamic product. researchgate.net Consequently, under conditions that allow the reaction to reach equilibrium, the exo isomer will be the predominant product. stackexchange.comresearchgate.net
| Isomer | Relative Rate of Formation | Thermodynamic Stability | Controlling Factor |
|---|---|---|---|
| Endo | Faster (Kinetically Favored) stackexchange.combrainly.com | Less Stable stackexchange.com | Kinetic Control |
| Exo | Slower stackexchange.com | More Stable stackexchange.comresearchgate.net | Thermodynamic Control |
Temperature is a critical parameter that dictates the outcome of the reaction. At lower temperatures, the reaction is under kinetic control, and the faster-forming endo adduct is the major product. study.com As the temperature increases, the rate of the retro-Diels-Alder reaction also increases. Since the endo adduct is less stable, it reverts to furan and maleic anhydride more readily than the exo adduct. This allows the equilibrium to shift, and the more stable exo adduct accumulates, becoming the dominant product under thermodynamic control at higher temperatures. study.com For instance, at 25°C, the kinetically controlled endo product is favored, but at temperatures around 90°C, the thermodynamically controlled exo product becomes the major isomer. study.com The development of furan-protected maleimide (B117702) building blocks has also shown that the endo isomer undergoes deprotection (retro-Diels-Alder) at temperatures approximately 50°C lower than the corresponding exo derivative, highlighting the significant difference in thermal stability. nih.gov
| Temperature | Controlling Regime | Major Product |
|---|---|---|
| Low (e.g., 25°C) study.com | Kinetic Control | Endo Isomer |
| High (e.g., 90°C) study.com | Thermodynamic Control | Exo Isomer |
The choice of solvent can also influence the stereoselectivity of the furan-maleic anhydride reaction. Quantum chemical calculations have shown that the kinetic preference can change from endo in the gas phase to exo upon the inclusion of solvent effects. researchgate.net In a solvent like acetonitrile, for example, calculations predict that the exo-isomer forms about twice as fast as the endo-isomer at room temperature, which aligns with experimental observations. researchgate.net
Reaction Mechanisms and Kinetics of Furan Maleic Anhydride Systems
Retro-Diels-Alder (RDA) Reaction Mechanisms
Influence of External Stimuli on Reversibility (e.g., thermal, mechanical)
The reversibility of the furan-maleic anhydride (B1165640) Diels-Alder reaction is a key characteristic, heavily influenced by external stimuli. The stability of the resulting oxanorbornene adducts is relatively low, meaning the reverse, or retro-Diels-Alder (rDA) reaction, can be initiated under moderate conditions.
Thermal Stimuli: Temperature is the most studied stimulus for the reversibility of this system. The cycloaddition yields two primary diastereomers: an endo adduct and an exo adduct. At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo product, which has a lower activation energy barrier. chegg.com However, this endo adduct is thermodynamically less stable than the exo isomer. chegg.com
As the temperature increases, the rDA reaction becomes significant. masterorganicchemistry.comnih.gov The low thermodynamic stability of the furan (B31954) adducts facilitates this cycloreversion, allowing the system to shift towards thermodynamic equilibrium. nih.govresearchgate.net The endo adduct, being less stable, undergoes the retro-reaction at a lower temperature than the exo adduct. rsc.org Consequently, prolonged heating or higher reaction temperatures result in the predominance of the more stable exo product. chegg.com For example, while the ratio of endo to exo adducts may be approximately 1:1 at 20°C, it can shift to 1:100 in favor of the exo adduct when the reaction is heated to 100°C for an extended period. chegg.com This temperature-dependent reversibility is a cornerstone of dynamic covalent chemistry and the development of self-healing materials. researchgate.net
Mechanical Stimuli: Beyond thermal activation, the retro-Diels-Alder reaction can also be initiated by mechanical force. In the context of polymer networks, known as Covalently Adaptable Networks (CANs), mechanical stress can be used to drive the reversible dissociation of the furan-maleimide adducts. mdpi.com This mechanochemical activation occurs when the force is applied across the dynamic bonds of the oxanorbornene fragment, providing a non-thermal method to induce reversibility and harness properties like stress-responsive behavior in materials. mdpi.com
Reaction Kinetics and Rate Studies
The kinetics of the furan-maleic anhydride reaction are complex, characterized by the competing formation of stereoisomers and the establishment of an equilibrium.
Rate Constants and Activation Energies
The rates of formation for the endo and exo adducts have been determined experimentally. Studies show that the reaction is not a typical Diels-Alder cycloaddition where the endo isomer is overwhelmingly preferred. researchgate.net Instead, the kinetic preference is slight, and the rates of formation for both isomers are comparable.
| Adduct Type | Rate Constant (k) at 300 K (L mol⁻¹ s⁻¹) | Source |
|---|---|---|
| Endo Adduct (kendo) | (1.75 ± 0.48) x 10⁻⁵ | researchgate.net |
| Exo Adduct (kexo) | (3.10 ± 0.55) x 10⁻⁵ | researchgate.net |
Activation energies for the furan-maleimide system within polymer matrices have been found to range from 19.29 kJ mol⁻¹ to 51.78 kJ mol⁻¹, depending on the specific structure and molar ratios of the reactants. mdpi.com Computational studies of related furan-maleimide cycloadditions show that transition state barriers for the formation of the exo adduct can range from 18.9 to 25.6 kcal/mol, influenced significantly by substituents on the furan ring. researchgate.net
Influence of Reaction Conditions on Reaction Rates
The rate of the furan-maleic anhydride Diels-Alder reaction is highly sensitive to the conditions under which it is performed.
Solvent: The choice of solvent can significantly accelerate the reaction. Studies have shown that conducting the reaction in near-critical and supercritical carbon dioxide leads to a rate enhancement compared to conventional organic solvents. rsc.orgresearchgate.net For instance, the reaction between maleic anhydride and furfuryl alcohol at 69 bar and 35°C proceeds ten times faster in CO₂ than in diethyl ether. rsc.org Furthermore, solvent effects can alter the kinetic preference of the reaction, with quantum chemical calculations suggesting a shift from endo preference in the gas phase to exo preference in acetonitrile. researchgate.net
Temperature: Increasing the temperature generally increases the rate of both the forward (Diels-Alder) and reverse (retro-Diels-Alder) reactions. nih.gov While higher temperatures lead to faster initial product formation, they more profoundly accelerate the establishment of equilibrium, favoring the thermodynamically stable exo product. nih.govchegg.com
Substituents: The electronic nature of substituents on the furan ring has a pronounced effect on reactivity. Electron-donating groups on the furan generally increase the rate and exergonicity of the reaction, while electron-withdrawing groups have the opposite effect. researchgate.net This allows for the tuning of the reaction kinetics and the stability of the resulting adducts. researchgate.netrsc.org
Kinetics of Equilibrium Establishment
The establishment of equilibrium in the furan-maleic anhydride system is a dynamic process governed by the interplay between kinetic and thermodynamic control.
Initially, the reaction favors the formation of the endo adduct, which is the kinetic product due to a lower energy transition state, potentially stabilized by favorable pi-orbital overlap. chegg.commasterorganicchemistry.com The rate of formation for the endo product can be significantly faster than that of the exo product. masterorganicchemistry.com
However, the thermodynamic stability of the furan adducts is low, which allows the retro-Diels-Alder reaction to occur readily, even at moderate temperatures. nih.govresearchgate.net This reversibility is the crucial step that enables the system to overcome the initial kinetic control. The less stable endo adduct reverts to the starting furan and maleic anhydride, which can then react again. researchgate.netresearchgate.net
Over time, this process of forward and reverse reactions allows the system to reach a state of thermodynamic equilibrium. researchgate.net In this equilibrium, the composition of the product mixture is dictated by the relative stability of the isomers, not their rates of formation. Since the exo adduct is thermodynamically more stable, it becomes the predominant species at equilibrium, especially at elevated temperatures. researchgate.netchegg.comresearchgate.net This transition from a kinetically controlled product ratio to a thermodynamically controlled one is a defining feature of this reversible cycloaddition. nih.gov
Thermodynamic Considerations in Furan Maleic Anhydride Chemistry
Equilibrium Thermodynamics of Diels-Alder and Retro-Diels-Alder Reactions
The reaction between furan (B31954) and maleic anhydride (B1165640) exists in a dynamic equilibrium with its cycloaddition products. At elevated temperatures, the reverse, or "retro-Diels-Alder," reaction becomes significant, breaking the adduct back down into the starting diene and dienophile. masterorganicchemistry.comscispace.com This reversibility is more pronounced for furan adducts compared to many other dienes, primarily due to the aromatic stability of the furan ring, which is lost during the cycloaddition. masterorganicchemistry.com The position of this equilibrium is dictated by fundamental thermodynamic parameters.
The forward Diels-Alder reaction is an associative process where two molecules combine to form a single, more ordered product. This has direct consequences for the enthalpy (ΔH) and entropy (ΔS) of the reaction.
Enthalpy (ΔH): The formation of new sigma (σ) bonds in the cycloalkane product at the expense of weaker pi (π) bonds in the reactants makes the forward Diels-Alder reaction exothermic, resulting in a negative change in enthalpy (ΔH < 0).
Entropy (ΔS): The combination of two reactant molecules into one product molecule leads to a decrease in the system's disorder. Consequently, the change in entropy for the forward reaction is also negative (ΔS < 0).
Conversely, the retro-Diels-Alder reaction is endothermic (ΔH > 0) and results in an increase in entropy (ΔS > 0) as one molecule dissociates into two. masterorganicchemistry.com While specific values for the furan-maleic anhydride system are part of detailed studies, data from similar furan-maleimide systems provide insight. For instance, the formation of related Diels-Alder cycloadducts has been reported with an enthalpy of formation (ΔH) of -157 ± 14 kJ mol⁻¹ and an entropy of formation (ΔS) of -370 ± 40 J K⁻¹ mol⁻¹. researchgate.net Another study on the reaction between furfuryl alcohol and N-hydroxymaleimides reported a ΔH of -43 ± 11 kJ/mol and a ΔS of -77 ± 34 J/mol·K. nih.gov
| Parameter | Value | Reaction Direction |
|---|---|---|
| ΔH | Negative (Exothermic) | Forward (Diels-Alder) |
| ΔS | Negative (Increased Order) | Forward (Diels-Alder) |
| ΔH | Positive (Endothermic) | Reverse (Retro-Diels-Alder) |
| ΔS | Positive (Increased Disorder) | Reverse (Retro-Diels-Alder) |
The spontaneity and equilibrium position of the reaction are determined by the change in Gibbs Free Energy (ΔG), which is defined by the equation: ΔG = ΔH – TΔS. masterorganicchemistry.com
At low temperatures, the negative ΔH term is the dominant factor, leading to a negative ΔG and favoring the formation of the Diels-Alder adduct. However, as the temperature (T) increases, the influence of the entropy term (–TΔS) becomes more significant. Since ΔS is negative for the forward reaction, the –TΔS term becomes increasingly positive at higher temperatures. masterorganicchemistry.com Eventually, this positive term can offset the negative ΔH, causing ΔG to become less negative, zero, or even positive. This shift favors the retro-Diels-Alder reaction, pushing the equilibrium back towards the starting materials of furan and maleic anhydride. masterorganicchemistry.comtudelft.nl This temperature-dependent equilibrium is a hallmark of the furan-maleic anhydride system. pearson.com
Stability of Adducts and Reactants
The Diels-Alder reaction between furan and maleic anhydride can produce two diastereomeric products: the endo and exo isomers. libretexts.org These isomers have different thermodynamic stabilities.
The endo isomer is generally formed faster and is considered the kinetic product, favored at lower temperatures. masterorganicchemistry.compearson.com Its formation is often rationalized by stabilizing secondary orbital interactions in the transition state. pearson.com
The exo isomer is thermodynamically more stable due to reduced steric hindrance. masterorganicchemistry.compearson.com
At low temperatures, the reaction is under kinetic control, and the endo product dominates. masterorganicchemistry.com However, because the reaction is reversible, at higher temperatures it becomes thermodynamically controlled. masterorganicchemistry.compearson.com Under these conditions, the initially formed endo adduct can undergo a retro-Diels-Alder reaction and then reform as the more stable exo isomer, or isomerize directly. scispace.compearson.com Over time at elevated temperatures (e.g., 90 °C), the exo isomer becomes the major product. pearson.com The stability difference between the exo and endo products for the furan-maleic anhydride adduct has been reported to be 1.9 kcal/mol. masterorganicchemistry.com Theoretical calculations also support the greater stability of the exo isomer, showing it to have a more negative potential energy of formation. researchgate.net
| Isomer | Kinetic/Thermodynamic Product | Relative Stability | Favored Conditions | Calculated Potential Energy (in MeOH) researchgate.net |
|---|---|---|---|---|
| Endo | Kinetic | Less Stable | Low Temperature | -10.1 kJ/mol |
| Exo | Thermodynamic | More Stable | High Temperature / Equilibrium | -39.1 kJ/mol |
Several factors contribute to the relatively low stability of the furan-maleic anhydride adduct and its propensity for cycloreversion (the retro-Diels-Alder reaction).
Aromaticity of Furan : Furan is an aromatic compound, possessing a resonance stabilization energy of approximately 20 kcal/mol. masterorganicchemistry.com In the Diels-Alder reaction, this aromaticity is disrupted to form the non-aromatic 7-oxanorbornene adduct. The energy penalty required to break this aromatic stabilization contributes significantly to the lower thermodynamic stability of the product, thereby facilitating the reverse reaction which restores furan's aromaticity. masterorganicchemistry.comresearchgate.net
Temperature : As discussed in the context of Gibbs Free Energy, temperature is a critical factor. masterorganicchemistry.com Higher temperatures provide the necessary thermal energy to overcome the activation barrier for the retro-Diels-Alder reaction and increase the entropic driving force for dissociation, shifting the equilibrium away from the adduct. masterorganicchemistry.comnih.gov The retro-Diels-Alder reaction for furan-based adducts often becomes significant at temperatures above 100 °C. researchgate.net
Steric Strain : The bridged bicyclic structure of the 7-oxanorbornene adduct possesses inherent ring strain, which can contribute to its instability relative to the planar, unstrained starting materials.
These factors combine to create a delicate thermodynamic balance, making the furan-maleic anhydride adduct a key system for studying reversible covalent chemistry and developing thermally responsive materials.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Reaction Energetics
Quantum chemical calculations have been instrumental in quantifying the energetics of the furan-maleic anhydride (B1165640) Diels-Alder reaction. High-level computational methods are necessary to accurately predict the subtle energy differences that dictate the reaction's course, particularly the preference for the endo or exo adduct.
Studies employing methods such as Density Functional Theory (DFT) and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) have provided detailed insights into the reaction's thermodynamics and kinetics. In the gas phase, the reaction kinetically favors the endo isomer. However, the low thermodynamic stability of furan-based [4+2] adducts allows for a facile retro-Diels-Alder reaction. This reversibility leads to the eventual predominance of the more thermodynamically stable exo isomer under equilibrium conditions. The disruption of furan's aromaticity upon cycloaddition is a key factor contributing to this low thermodynamic stability.
Calculations show that while the uncatalyzed reaction is thermally feasible, the activation barrier can be lowered by the presence of a Lewis acid, which interacts with the maleic anhydride dienophile and decreases the HOMO-LUMO energy gap of the reactants. Different DFT functionals, such as B3LYP, B3PW91, and MPW1BPE, have been used to study these reactions, with results indicating that the formation of the exo adduct is under thermodynamic control, while the endo adduct is kinetically controlled.
| Parameter | Endo Pathway | Exo Pathway | Methodology |
|---|---|---|---|
| ΔE‡ (Activation Energy) | 58.2 | 67.9 | CCSD(T)//MP2/6-31+G(d) |
| ΔE (Reaction Energy) | -46.3 | -53.1 | CCSD(T)//MP2/6-31+G(d) |
| ΔG‡ (Gibbs Free Energy of Activation) | 133.3 | 142.1 | CCSD(T)//MP2/6-31+G(d) |
| ΔG (Gibbs Free Energy of Reaction) | -2.1 | -8.9 | CCSD(T)//MP2/6-31+G(d) |
Note: Data derived from a study by Rulíšek et al. Calculations were performed at a high level of theory to achieve chemical accuracy.
The mechanism of the Diels-Alder reaction involves a transition state characterized by a cyclic arrangement of the diene (furan) and dienophile (maleic anhydride). Computational studies focus on locating and characterizing the geometry and energy of these transition states for both the endo and exo pathways. The energy difference between these two transition states determines the kinetic selectivity of the reaction.
Theoretical calculations confirm that the reaction proceeds through a concerted, though not necessarily perfectly synchronous, mechanism. The transition state for the kinetically favored endo pathway is stabilized by secondary orbital interactions (SOIs) between the p-orbitals of the furan ring and the carbonyl groups of the maleic anhydride. The geometry of the transition state involves the formation of two new sigma bonds as the reactants approach each other. Frequency calculations are used to confirm the nature of the transition state, which should possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Mapping the potential energy surface (PES) provides a comprehensive view of the reaction landscape, illustrating the energy of the system as a function of the reactants' geometries. For the Diels-Alder reaction, a two-dimensional PES is often constructed by plotting the energy against the lengths of the two forming carbon-carbon bonds. This visualization helps to determine whether the reaction is concerted (a single transition state) or stepwise (involving an intermediate). For the furan-maleic anhydride reaction, the PES confirms a concerted pathway, showing a smooth progression from reactants to products through a single saddle point (the transition state).
Molecular Dynamics Simulations
While quantum chemical calculations investigate static points on the potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the reaction over time. Specific MD simulations for the furan-maleic anhydride reaction are not widely documented in the reviewed literature. However, studies on the closely related and "highly similar" furan-maleimide system offer valuable insights into the methodologies and potential findings.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations are particularly powerful for studying reactions in solution. In these simulations, the reacting molecules (furan and maleimide (B117702)/maleic anhydride) are treated with accurate but computationally expensive QM methods, while the surrounding solvent molecules are treated with more efficient MM force fields. This approach allows for the simulation of complex systems while retaining high accuracy in the region where bond-breaking and bond-forming events occur.
For the furan-maleimide adduct, QM/MM simulations have been used to study the retro-Diels-Alder reaction under the influence of external mechanical forces. These simulations revealed that applying tension can switch the reaction mechanism from a concerted pathway (at zero force) to a sequential one, where one C-C bond breaks before the other. This highlights how MD simulations can uncover mechanistic details that are not apparent from static calculations alone.
Modeling of Solvent Effects
Solvent plays a crucial role in the furan-maleic anhydride Diels-Alder reaction, and computational models have been essential in understanding its impact. In the gas phase, the endo adduct is the kinetic product, but this preference can be reversed in solution.
Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are frequently used to simulate the effect of the solvent. These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. Calculations have shown that polar solvents stabilize the transition states and products.
Crucially, computational studies reveal that solvent effects can alter the stereochemical outcome. In a solvent like acetonitrile, the exo-isomer is calculated to form faster than the endo-isomer, which aligns with experimental observations. This change is attributed to the differential solvation of the endo and exo transition states. Electrostatic effects are found to be the largest contributor to the solvation energy of the transition state.
Analysis of Electronic Structure and Orbital Interactions
The stereoselectivity of the Diels-Alder reaction is often explained by Frontier Molecular Orbital (FMO) theory. The reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (furan) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (maleic anhydride).
Computational analyses like the Activation Strain Model (ASM) combined with Energy Decomposition Analysis (EDA) provide quantitative insights into the controlling factors of reactivity and selectivity. These studies have shown that furan is less reactive than a diene like cyclopentadiene (B3395910) because it exhibits weaker orbital interactions with maleic anhydride.
The preference for the endo product in the gas phase is typically attributed to stabilizing secondary orbital interactions (SOIs) between the π-system of the diene and the unsaturated substituents of the dienophile. For the furan-maleic anhydride reaction, this involves the interaction between the furan's p-orbitals and the carbonyl groups of the anhydride. Computational studies have captured the prereactive intermediate, which is stabilized by π-π* interactions that lead into the endo reaction channel. This intermediate's stability and structure underscore the importance of these non-covalent interactions in governing the stereochemical outcome of the reaction.
Polymerization and Polymer Science Applications
Thermally Reversible Polymer Networks
The thermal reversibility of the Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640) (or more commonly, maleimide (B117702) derivatives for improved stability and reactivity) is a cornerstone for the development of "smart" polymers, such as self-healing materials and recyclable thermosets rug.nlmdpi.com. The principle lies in the formation of covalent crosslinks at lower temperatures (Diels-Alder reaction) and their dissociation at higher temperatures (retro-Diels-Alder reaction) scielo.brmdpi.com.
The design of thermally reversible polymer networks based on the furan-maleimide system relies on several key principles:
Reversible Bond Formation : The network is held together by covalent bonds formed through the Diels-Alder cycloaddition of multifunctional furan and maleimide monomers or polymers rug.nlmdpi.com.
Thermal Dissociation and Re-formation : Upon heating, typically in the range of 80°C to 150°C, the crosslinks break via the retro-Diels-Alder reaction, causing the material to soften or even liquefy mdpi.commdpi.comacs.org. This allows the polymer to be processed, remolded, or for damage to be healed.
Healing Mechanism : When a crack or damage occurs, heating the material above its retro-Diels-Alder temperature decouples the furan-maleimide linkages. The resulting increase in polymer chain mobility allows the material to flow and fill the damaged area. Subsequent cooling promotes the forward Diels-Alder reaction, re-establishing the crosslinked network and restoring the material's integrity mdpi.commdpi.com.
Stoichiometry Control : The ratio of furan to maleimide functional groups is a critical parameter. Varying this stoichiometric ratio allows for precise control over the crosslink density of the network, which in turn dictates the material's mechanical properties and healing efficiency mdpi.comnih.gov.
The table below summarizes the key temperature ranges for the forward and reverse Diels-Alder reactions in these polymer networks.
| Reaction | Temperature Range (°C) | Network State |
| Forward Diels-Alder (Crosslinking) | < 80-90 | Solid, Crosslinked Network |
| Retro-Diels-Alder (De-crosslinking) | > 110-150 | Softened, Flowable, or Liquid |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The properties of the resulting reversible network are highly dependent on the chemical structure and functionality (i.e., the number of reactive groups per molecule) of the furan and maleimide precursors researchgate.netmdpi.com.
Flexibility and Rigidity : The structure of the molecular segment connecting the reactive groups significantly impacts the mechanical properties of the polymer. For instance, using bis-maleimides with flexible, long alkyl chains tends to improve the polymer's elongation and healing ability researchgate.net. Conversely, rigid structures, such as those containing phenylene rings, can enhance the tensile strength but may hinder the healing process researchgate.net. The chemistry of the prepolymer backbone affects properties like hydrophobicity, flexibility, and the glass transition temperature of the network researchgate.net.
Crosslink Density : The functionality of the monomers determines the density of crosslinks in the network. For example, reacting a tetrafunctional furan-containing molecule with a bifunctional bismaleimide creates a densely crosslinked network researchgate.netmdpi.com. Lowering the maleimide-to-furan ratio results in a lower crosslink density, leading to a decrease in the glass transition temperature and Young's modulus mdpi.com.
The following table provides examples of how monomer structure influences network properties.
| Monomer Structural Feature | Resulting Network Property |
| Flexible, long-chain bis-maleimide | Increased elongation, improved healing efficiency researchgate.net |
| Rigid, aromatic bis-maleimide | Increased tensile strength, potentially hindered healing researchgate.net |
| Lower maleimide-to-furan stoichiometric ratio | Decreased crosslink density, lower Tg, faster healing kinetics mdpi.com |
| Higher monomer functionality (e.g., tetra-furan) | Higher crosslink density, increased stiffness |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
By carefully selecting the monomer structures, their functionality, and the stoichiometric ratio, it is possible to tailor the thermomechanical properties and healing characteristics of these reversible polymer networks for a wide range of applications.
Self-Healing Polymeric Materials
The reversible covalent chemistry of the furan-maleimide system is extensively exploited to create polymers with intrinsic self-healing capabilities. bournemouth.ac.ukrsc.org These materials can repair damage autonomously or with an external stimulus, significantly extending their service life. researchgate.net
The self-healing functionality in furan-maleimide based polymers is a direct result of the reversible Diels-Alder reaction. matec-conferences.orgmdpi.com When a crack or damage occurs within the material, the polymer network is physically severed. To initiate healing, an external stimulus, most commonly heat, is applied to the damaged area. mdpi.com This increase in temperature triggers the retro-Diels-Alder reaction, breaking the crosslinks at the fractured surfaces and regenerating free furan and maleimide groups. rsc.org
This localized decoupling of the network reduces viscosity and increases polymer chain mobility, allowing the chains to flow and wet the opposing faces of the crack, ensuring intimate contact. mdpi.com Upon subsequent cooling, the forward Diels-Alder reaction spontaneously proceeds, reforming the covalent bonds across the crack interface. nih.gov This process re-establishes the crosslinked network, effectively healing the damage and restoring the material's mechanical integrity. mdpi.com This healing process can be repeated multiple times. nih.gov
The furan-maleimide healing chemistry has been successfully incorporated into both flexible elastomers and rigid thermosets.
Elastomers: To create self-healing elastomers, furan and maleimide functionalities are grafted onto flexible polymer backbones, such as polyurethanes (PU) or polydimethylsiloxane (PDMS). nih.gov For instance, PU elastomers containing furfuryl groups can be crosslinked with bismaleimides. The resulting materials exhibit excellent elasticity and can achieve high healing efficiencies, with some systems recovering nearly 100% of their original mechanical strength after thermal treatment. nih.gov The inherent mobility of the elastomeric chains facilitates the diffusion and reconnection process across damaged interfaces. mdpi.com
| Polymer Type | Backbone Characteristics | Healing Advantage | Healing Challenge |
| Elastomer | Flexible, high chain mobility | Enhanced chain diffusion for better surface contact | Lower mechanical strength compared to thermosets |
| Thermoset | Rigid, low chain mobility | High mechanical strength and stiffness | Restricted chain mobility can hinder healing efficiency |
The efficiency of the self-healing process is not solely dependent on the reversible chemistry but is heavily influenced by the polymer network's architecture. mdpi.com Key design parameters include the stoichiometric ratio of reactive groups, crosslink density, and the flexibility of the monomer units.
Stoichiometric Ratio: The ratio of maleimide to furan groups ([M]₀/[F]₀) significantly impacts network properties and healing kinetics. nih.gov A stoichiometric imbalance, particularly an excess of furan groups, can lead to faster reaction and healing kinetics. nih.gov An off-stoichiometric ratio can result in a polymer that heals macroscopic damage at room temperature, as the unreacted groups at the fracture surface are more readily available to form new bonds. mdpi.com
Crosslink Density: There is often a trade-off between mechanical robustness and healing efficiency. mdpi.com A high crosslink density results in a stiffer, stronger material but can severely hinder the chain mobility necessary for the polymer to flow and close a crack, thus reducing healing efficiency. bournemouth.ac.uk Conversely, a lower crosslink density improves mobility and healing but may sacrifice mechanical performance. nih.gov
Monomer Flexibility: The structure of the linker connecting the furan or maleimide groups to the polymer backbone plays a crucial role. researchgate.net Using flexible and long-chain linkers, such as those derived from triethylene glycol, can enhance polymer elongation and chain mobility. This improved flexibility facilitates the healing process, leading to higher healing efficiencies, with some systems reporting over 80%. researchgate.net In contrast, rigid linkers like phenylene rings increase the tensile strength of the polymer but can impede the healing process. researchgate.net
| Network Parameter | Effect on Healing Efficiency | Rationale |
| Off-stoichiometric ratio (excess furan) | Increases healing speed, enables room-temp healing mdpi.comnih.gov | Higher concentration of reactive groups at the fracture surface. mdpi.com |
| Low crosslink density | Increases healing efficiency nih.gov | Enhances polymer chain mobility for better crack closure. |
| High crosslink density | Decreases healing efficiency bournemouth.ac.uk | Restricts chain mobility, hindering diffusion across the interface. |
| Flexible linker arms | Increases healing efficiency researchgate.net | Improves segmental motion and ability of reactive groups to meet. |
| Rigid linker arms | Decreases healing efficiency researchgate.net | Restricts segmental motion, hindering the healing process. |
Stimuli-Responsive Polymers and Smart Materials
Stimuli-responsive or "smart" materials can change their properties in response to external triggers. nih.govresearchgate.net The temperature-dependent equilibrium of the furan-maleimide Diels-Alder reaction makes it an ideal chemical foundation for creating such materials. mdpi.com
Polymers based on the furan-maleimide system are inherently temperature-responsive. researchgate.net At lower temperatures, the forward DA reaction dominates, forming a stable, crosslinked network that gives the material its solid-like properties. nih.gov As the temperature is raised above a certain threshold, the r-DA reaction is initiated, causing the crosslinks to break. rsc.orgresearchgate.net This transition from a crosslinked state to a decoupled state results in dramatic changes in the material's properties, such as a significant decrease in modulus and viscosity, or a transition from an insoluble solid to a soluble polymer.
This behavior allows for the creation of remoldable thermosets. A fully cured material can be heated until it flows, reshaped in a new mold, and then cooled to lock in the new shape by reforming the DA crosslinks. This process can be repeated, combining the high performance of thermosets with the reprocessability of thermoplastics. rug.nl The specific temperature at which this transition occurs can be tuned by altering the chemical structure of the furan and maleimide components, allowing for the design of materials tailored to specific application temperatures. researchgate.net
Recyclable and Reprocessable Polymers
The reversible nature of the furan-maleic anhydride Diels-Alder reaction is instrumental in the development of recyclable and reprocessable thermosetting polymers. Conventional thermosets are characterized by permanently crosslinked molecular networks, which impart high thermal stability and mechanical strength but also render them intractable and non-recyclable. nih.gov The incorporation of furan-maleimide adducts into the polymer matrix introduces thermally cleavable covalent bonds, offering a solution to this limitation.
The forward Diels-Alder (fDA) reaction between furan and maleimide moieties occurs at lower temperatures (typically below 80°C), forming stable covalent crosslinks that create a robust, three-dimensional polymer network. nih.gov Upon heating to elevated temperatures (generally above 110-120°C), the reverse or retro-Diels-Alder (rDA) reaction is initiated. nih.govresearchgate.net This reaction breaks the crosslinks, reverting the adducts to their original furan and maleimide components. The dissociation of the network structure causes the material to transition from a solid thermoset to a flowable polymer melt, which can then be reprocessed and reshaped. nih.gov Upon cooling, the fDA reaction occurs again, reforming the crosslinks and solidifying the material, thus restoring its thermoset properties. This cycle of de-crosslinking and re-crosslinking allows for the material to be recycled multiple times. mdpi.com
Researchers have successfully integrated this chemistry into various polymer systems, including epoxies and poly(hydroxyaminoethers) (PHAEs), to create recyclable networks. nih.govacs.org For instance, furan-functionalized PHAEs crosslinked with bismaleimides have demonstrated the ability to be recycled via compression molding. acs.orgresearchgate.net Differential scanning calorimetry (DSC) and solubility tests have confirmed the occurrence of the rDA reaction upon heating, which enables the reprocessing of the material. acs.orgresearchgate.net
However, the efficiency of recyclability can be impacted by side reactions. Maleimide homopolymerization, which can occur at temperatures similar to those required for the rDA reaction, may introduce irreversible crosslinks into the network, thereby hindering the complete breakdown and reprocessing of the polymer. nih.gov Careful control of temperature and reaction conditions is crucial to minimize these side reactions and maximize the recyclability of the material.
| Polymer System | Recycling Method | Key Findings | Reference |
|---|---|---|---|
| Furan-functionalized poly(hydroxyaminoethers) (PHAEs) and 1,5-bis(maleimido)-2-methylpentane (MPDBMI) | Compression Molding | The recycled films were confirmed to be recyclable through solubility tests and DSC analysis, which indicated the occurrence of the retro-Diels-Alder reaction upon heating. | acs.orgresearchgate.net |
| Epoxy with furan-maleimide adducts | Thermal Reprocessing | The rDA reaction occurs at temperatures above 120°C, breaking down the network into a flowable melt. The fDA reaction reforms the network at temperatures below 80°C. Side reactions like maleimide homopolymerization can impede recyclability. | nih.gov |
| Furan-functionalized polyketones and bis-maleimide | Thermal Reprocessing | These thermosets can be de-cross-linked at high temperatures, which provides opportunities to recycle them on a material level. | rug.nl |
Advanced Polymer Architectures
The dynamic covalent chemistry of the furan-maleic anhydride system provides a versatile platform for designing advanced polymer architectures with programmable functionalities, such as self-healing and shape-memory capabilities.
Self-Healing Polymers: Intrinsic self-healing polymers based on the furan-maleimide adduct leverage the reversibility of the DA reaction to repair damage. When a crack occurs, applying an external stimulus, typically heat, initiates the rDA reaction at the fracture interface, breaking the adducts into their furan and maleimide precursors. mdpi.com The increased mobility of the polymer chains in the heated state allows them to diffuse across the crack interface. Subsequent cooling promotes the fDA reaction, reforming the covalent crosslinks and healing the damage. rug.nl
The healing efficiency is influenced by factors such as the flexibility of the polymer backbone and the structure of the crosslinker. For example, in bio-based furan polymers crosslinked with various bis-maleimides, linkers with flexible long-alkyl segments resulted in healing efficiencies of over 70% without external stimuli and over 80% with solvent assistance. researchgate.net In another study, poly(ionic liquid) networks with furan-maleimide linkages demonstrated a recovery of over 70% of their original stress and strain at break after healing for 2 hours at 105°C. rsc.org Research on furan-modified polyketones showed complete self-healing at 120°C within just 5 minutes. mdpi.com
Shape-Memory Polymers (SMPs): Furan-maleimide crosslinks can also serve as thermally responsive netpoints in shape-memory polymers. SMPs can be deformed into a temporary shape and will return to their original, permanent shape upon exposure to a specific stimulus. In this system, the permanent shape is defined by the covalently crosslinked network formed by the DA adducts.
The shape-memory process involves heating the polymer above the rDA reaction temperature, which allows the network to be deformed. Cooling the material while it is held in the deformed, temporary shape locks in this configuration as the DA adducts reform. mdpi.com Reheating the polymer above the rDA temperature breaks these temporary crosslinks, releasing the stored strain and allowing the material to recover its original, permanent shape. acs.orgmdpi.com Furan-based polyketone networks have demonstrated high shape recovery ratios of up to 89%, with the recovery process being initiated by heating the material to 80°C. mdpi.com
| Polymer Architecture | Polymer System | Performance Metrics | Conditions | Reference |
|---|---|---|---|---|
| Self-Healing | Bio-based furan polymers cross-linked with flexible bis-maleimides | Healing efficiency > 70% (unassisted), > 80% (solvent-assisted) | Not specified | researchgate.net |
| Self-Healing | Poly(ionic liquid) networks with furan-maleimide linkages | >70% recovery of original stress and strain at break | 2 hours at 105°C | rsc.org |
| Self-Healing | Furan-grafted polyketones with bismaleimide crosslinkers | Complete self-healing | 5 minutes at 120°C | mdpi.com |
| Shape-Memory | Furan-grafted polyketones with bismaleimide crosslinkers | Shape recovery ratio up to 89% | Recovery initiated by heating to 80°C | mdpi.com |
| Shape-Memory | Furan-functionalized poly(hydroxyaminoethers) (PHAEs) and MPDBMI | Excellent shape memory performance in both original and recycled networks | Not specified | acs.orgresearchgate.net |
Analytical Methodologies for Elucidation of Furan Maleic Anhydride Systems
Spectroscopic Characterization Techniques for Adducts and Polymers
Spectroscopic methods are indispensable for the detailed analysis of the products formed in the furan-maleic anhydride (B1165640) reaction, including both the initial Diels-Alder adducts and any subsequent polymeric structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural and stereochemical assignment of the Diels-Alder adducts of furan (B31954) and maleic anhydride. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the relative orientation of substituents.
The reaction between furan and maleic anhydride can yield two diastereomeric products: the endo and exo adducts. scribd.com ¹H NMR spectroscopy is particularly effective in distinguishing between these two isomers. scribd.comscribd.com The initial product formed is often the kinetically favored endo adduct, which can then isomerize to the more thermodynamically stable exo adduct. scribd.com However, in the case of furan and maleic anhydride, the exo isomer is often the major product observed. quizlet.com
Key diagnostic signals in the ¹H NMR spectrum that allow for the assignment of the endo and exo isomers include the chemical shifts of the protons on the bicyclic ring. sfu.ca For instance, in the furan-maleic anhydride adduct, the protons H2 and H3 have different chemical shifts in the two isomers. scribd.com The coupling constants between adjacent protons, which are dependent on the dihedral angle as described by the Karplus correlation, also provide critical information for stereochemical determination. quizlet.com
| Proton | Exo Adduct (ppm) | Endo Adduct (ppm) | Reference |
|---|---|---|---|
| H1 | 6.5 | - | chegg.com |
| H2 | 5.5 | - | chegg.com |
| H3 | 3.5 | - | chegg.com |
| H2 and H3 | 6.75 | 6.12 | scribd.com |
NMR is also instrumental in characterizing polymers derived from the furan-maleic anhydride adduct. The spectra of such polymers are often identical to those of the corresponding adduct, confirming the repeating unit structure. scispace.com
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in the furan-maleic anhydride adducts and polymers, thereby confirming the successful formation of the desired products. mdpi.comzbaqchem.com
The FTIR spectrum of the Diels-Alder adduct exhibits characteristic absorption bands that are distinct from the starting materials. chegg.com Key peaks include those corresponding to the anhydride functional group (-C=O-O-C=O-), which typically appear as strong bands in the region of 1770–1820 cm⁻¹. zbaqchem.comzbaqchem.com The presence of the C-O-C ether linkage from the furan ring can also be observed. researchgate.net
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Anhydride C=O Stretch | 1770-1820 | zbaqchem.com |
| C-H Stretch | ~3000 | zbaqchem.com |
| C=C Stretch (in adduct) | - | - |
| C-O-C Ether Stretch | - | - |
FTIR can also be used to monitor the progress of polymerization reactions involving the furan-maleic anhydride adduct. nih.gov Changes in the intensity of specific absorption bands can provide information about the extent of reaction and the formation of new chemical bonds. researchgate.net
UV-Vis spectroscopy is a useful method for monitoring the kinetics of the Diels-Alder reaction between furan and maleic anhydride. rsc.org This technique relies on the difference in the ultraviolet absorption spectra of the reactants and the product. Maleic anhydride absorbs in the UV region, and as the reaction proceeds, the concentration of maleic anhydride decreases, leading to a corresponding decrease in the absorbance at its characteristic wavelength.
By monitoring the change in absorbance over time, the rate of the reaction can be determined. This allows for the calculation of kinetic parameters such as the rate constant. rsc.org This method has been employed to compare the reaction rates in different solvents, demonstrating, for example, that the reaction is significantly faster in supercritical carbon dioxide compared to conventional organic solvents. rsc.org
For the first time, the prereactive intermediate in the furan-maleic anhydride cycloaddition has been captured and characterized using Fourier transform microwave spectroscopy. nih.govresearchgate.net This advanced technique allows for the study of weakly bound complexes in the gas phase.
The observed prereactive intermediate is stabilized by a π-π* interaction between the furan and maleic anhydride molecules. nih.govresearchgate.net This interaction positions the two molecules in a way that leads to the endo channel of the cycloaddition. nih.govresearchgate.net The study of such intermediates provides fundamental insights into the reaction mechanism and the factors that govern the stereochemical outcome of the Diels-Alder reaction. researchgate.net
Thermal Analysis for Reaction Progress and Reversibility
Thermal analysis techniques are crucial for investigating the thermodynamics of the furan-maleic anhydride reaction, particularly its reversibility.
Differential Scanning Calorimetry (DSC) is a powerful tool for studying the thermal properties of the furan-maleic anhydride system, including the enthalpy of the Diels-Alder reaction and its reversibility. mdpi.comresearchgate.net
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the Diels-Alder reaction occurs, it is typically an exothermic process, resulting in a corresponding peak in the DSC thermogram. The area under this peak can be used to determine the reaction enthalpy.
Furthermore, DSC is instrumental in studying the retro-Diels-Alder reaction, where the adduct reverts to the original furan and maleic anhydride upon heating. mdpi.com This process is endothermic and will appear as a peak in the opposite direction on the DSC curve. The temperature at which the retro-Diels-Alder reaction occurs is an indicator of the thermal stability of the adduct. mdpi.comresearchgate.net It has been observed that the endo adduct typically undergoes the retro-Diels-Alder reaction at a lower temperature than the more thermally stable exo adduct. mdpi.comresearchgate.net
Future Research Directions and Perspectives
Exploration of Novel Furan (B31954) and Maleic Anhydride (B1165640) Derivatives
A significant avenue for future research lies in the synthesis and polymerization of new monomers derived from furan and maleic anhydride. The exploration of biomass-derived furan compounds is a particularly promising area, with furfural (B47365) and its derivatives being key platform chemicals for the creation of novel polymers. researchgate.netmdpi.com Research is ongoing to synthesize and characterize a variety of furan-based copolymers with tailored properties for biomedical applications, such as tissue engineering scaffolds. chemrxiv.org
Furthermore, the modification of both the furan and maleimide (B117702) moieties can lead to materials with enhanced properties. For instance, the introduction of different substituents on the furan ring or the maleimide can alter the kinetics and thermodynamics of the Diels-Alder and retro-Diels-Alder reactions, allowing for precise control over the material's responsiveness. acs.org The synthesis of complex molecules, including natural products, often utilizes the furan-maleic anhydride reaction, indicating its potential for creating highly specialized and functional small molecules and polymers. zbaqchem.com
Future work will likely focus on creating a broader library of furan and maleimide derivatives to expand the range of achievable material properties. This includes the development of monomers that can impart specific functionalities, such as biodegradability, enhanced thermal stability, or specific optical and electronic properties. researchgate.netmdpi.com
Development of Tunable and Responsive Furan-Maleic Anhydride Systems
The reversible nature of the furan-maleic anhydride Diels-Alder reaction is a key feature that enables the development of tunable and responsive materials, often referred to as "smart" materials. researchgate.net These systems can respond to external stimuli, most notably temperature, which can trigger the retro-Diels-Alder reaction and induce a change in the material's properties, such as transitioning from a solid to a liquid state. researchgate.net This reversibility is the foundation for creating self-healing materials, where damage can be repaired by applying heat to promote the rebonding of the furan and maleimide groups. researchgate.net
Future research will aim to refine the tunability of these systems. This includes controlling the temperature at which the retro-Diels-Alder reaction occurs, as well as the efficiency of the healing process. By modifying the chemical structure of the furan and maleimide components, researchers can fine-tune the dynamic properties of the resulting polymers. researchgate.net The development of systems with lower healing temperatures and faster healing times is a key objective.
Moreover, researchers are exploring ways to make these systems responsive to other stimuli beyond temperature. This could include light, pH, or specific chemical triggers, which would significantly broaden the range of applications for these materials. nih.gov
Integration into Multi-Stimuli Responsive Materials
Building upon the development of tunable systems, a significant future direction is the integration of furan-maleic anhydride chemistry into multi-stimuli responsive materials. nih.gov These are advanced materials that can respond to two or more distinct external stimuli, offering more complex and programmable behaviors. nih.gov For example, a material could be designed to change its shape in response to temperature and then change its color in response to light.
The furan-maleic anhydride system can be combined with other stimuli-responsive chemical groups to create these multi-functional materials. For instance, a polymer could incorporate both thermally reversible furan-maleimide linkages and pH-sensitive moieties, resulting in a material that responds to both temperature and acidity. nih.gov Such materials could have applications in areas like drug delivery, where a sequence of stimuli could trigger the release of a therapeutic agent at a specific time and location.
Future research in this area will focus on the design and synthesis of novel polymer architectures that can accommodate multiple responsive components without interference. nih.gov The challenge lies in creating systems where the responses to different stimuli are orthogonal, meaning that one stimulus does not unintentionally trigger the response to another.
Advancements in Computational Prediction and Design
Computational chemistry and materials modeling are becoming increasingly powerful tools for accelerating the design and discovery of new materials. In the context of furan-maleic anhydride chemistry, computational methods can be used to predict the stereoselectivity and reaction kinetics of the Diels-Alder reaction. acs.orgnih.gov High-level quantum chemical calculations can provide insights into the electronic structure of the reactants and transition states, helping to explain experimental observations and guide the design of new derivatives with desired reactivity. acs.org
Future research will likely see a greater integration of computational and experimental approaches. Theoretical studies can be used to screen large libraries of potential furan and maleimide derivatives to identify promising candidates for synthesis. figshare.com This can significantly reduce the time and cost associated with experimental trial-and-error.
Furthermore, computational models can be used to predict the bulk properties of polymers and materials based on their chemical structure. This includes properties such as mechanical strength, thermal stability, and responsiveness to stimuli. researchgate.net As computational methods become more accurate and efficient, they will play an increasingly important role in the rational design of advanced materials based on furan-maleic anhydride chemistry.
Scaling Up and Industrial Relevance of Green Synthesis Approaches
As the demand for sustainable materials grows, there is a strong impetus to develop green and scalable synthesis methods for furan-maleic anhydride-based materials. A key focus is the use of biomass-derived furan compounds, which offers a renewable alternative to petroleum-based feedstocks. researchgate.netresearchgate.net Furfural, which can be produced from agricultural waste, is a key starting material for the synthesis of a wide range of furan derivatives. researchgate.net
Future research will focus on optimizing the conversion of biomass into furanic platform chemicals and developing efficient and environmentally friendly polymerization processes. mdpi.commdpi.com This includes the use of green solvents, such as supercritical carbon dioxide, which has been shown to enhance the rate of the Diels-Alder reaction between furan and maleic anhydride derivatives. rsc.org The development of catalytic processes for the aerobic oxidation of furfural to maleic anhydride is another promising avenue for creating a fully bio-based production route. rsc.org
The industrial-scale production of bio-based polymers like polyethylene (B3416737) furanoate (PEF), which is derived from furan-2,5-dicarboxylic acid, demonstrates the commercial viability of furan-based plastics. specialchem.com Future efforts will aim to expand the range of commercially available polymers derived from furan and maleic anhydride and to establish robust and cost-effective manufacturing processes that minimize environmental impact. dntb.gov.uarsc.org
Interactive Data Table
Q & A
Q. What is the mechanism of the Diels-Alder reaction between furan and maleic anhydride, and how is it optimized experimentally?
The Diels-Alder reaction involves a [4+2] cycloaddition between furan (dienophile) and maleic anhydride (dienophile) to form oxanorbornene dicarboxylic anhydride. Key experimental optimizations include:
- Solvent-free or "on-water" conditions : Adding trace water (1–10% v/v) enhances heat dissipation, reduces retro-Diels-Alder side reactions, and improves yields (~84%) by stabilizing intermediates .
- Temperature control : Reactions in closed Parr reactors at room temperature (298 K) minimize exothermic runaway reactions, while higher temperatures (357 K) accelerate kinetics but risk decomposition .
- Stoichiometric ratios : A 1:1 molar ratio of furan to maleic anhydride maximizes adduct formation, with excess furan increasing retro-reaction risks .
Q. How are furan-maleic anhydride adducts characterized structurally?
- NMR spectroscopy : Proton NMR (400 MHz) identifies exo/endo stereoisomers via distinct chemical shifts (e.g., δ 6.41 ppm for aromatic protons) and quantifies adduct purity .
- IR spectroscopy : Peaks at 1760–1850 cm⁻¹ confirm anhydride carbonyl groups, while furan ring vibrations (~1080 cm⁻¹) validate cycloadduct integrity .
- Elemental analysis : Used to distinguish polymerization byproducts (e.g., polyfuran vs. oxanorbornene-derived polymers) by carbon/oxygen content .
Q. What methods prevent retro-Diels-Alder reactions during synthesis?
- Acid-free conditions : Avoid strong acids (e.g., H₂SO₄) to suppress retro-reactions; use mild dehydrating agents like methanesulfonic acid (MSA) at 298 K .
- Protective substituents : Methyl groups on furan (e.g., 2,5-dimethylfuran) stabilize oxanorbornene intermediates, reducing decomposition by 30–40% .
Advanced Research Questions
Q. How do computational models predict stereoselectivity and equilibrium geometries in furan-maleic anhydride reactions?
- CCSD(T) calculations : Compare free energies of endo/exo transition states, revealing exo dominance due to lower thermodynamic stability of endo adducts .
- MP2/DFT methods : Predict bond-length changes (e.g., C1-C2 contraction from 1.434 Å in furan to 1.332 Å in maleic anhydride) and equilibrium geometries with RMS residuals <0.4 kHz .
- Vibro-rotational spectroscopy : Validates theoretical structures via inertial defects (e.g., −0.00779 uŲ for C2v symmetry) .
Q. What strategies improve selectivity during oxanorbornene dehydration to phthalic anhydride?
- Binary acid systems : MSA with acetic anhydride cleaves ether rings at 298 K, forming acetyl methanesulfonate intermediates. Heating to 353 K drives dehydration with 80% selectivity to phthalic anhydride .
- Low-water environments : Minimize hydrolysis by using sulfolane (thermal stabilizer) and anhydrous acetic acid, reducing maleic acid byproducts to <5% .
- Stepwise temperature protocols : Initial cleavage at 298 K followed by 353 K dehydration avoids polymer tar formation .
Q. How does supercritical CO₂ enhance Diels-Alder reaction kinetics compared to traditional solvents?
- Solvent effects : Supercritical CO₂ (69 bar, 35°C) increases reaction rates 10-fold vs. diethyl ether by reducing activation energy and improving reactant miscibility .
- In situ monitoring : UV-vis spectroscopy tracks maleic anhydride consumption (λmax = 230 nm) in homogeneous phases, enabling real-time kinetic analysis .
Methodological Tables
Table 1: Key Reaction Parameters for Diels-Alder Cycloaddition
Table 2: Computational Methods for Structural Prediction
| Method | Application | Accuracy (RMS Residual) | Reference |
|---|---|---|---|
| CCSD(T) | Stereoselectivity energetics | ±0.5 kcal/mol | |
| B3LYP/MP2 | Equilibrium geometries | <0.4 kHz | |
| Vibro-rotational specs | Validation of C2v symmetry | −0.00779 uŲ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
